4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Medicinal chemistry Agrochemical synthesis Building block procurement

This bis-halogenated pyrazole scaffold delivers orthogonal reactivity: the 3-chloromethyl group undergoes SN2 displacement while the 4-chloro substituent enables subsequent Pd-catalyzed cross-coupling—eliminating protection/deprotection steps. Its solid physical state supports robotic powder dispensing for parallel synthesis. With +0.6 logP vs. non-chlorinated analogs, it is the preferred building block for CNS-penetrant and lipophilic-target medicinal chemistry programs.

Molecular Formula C5H6Cl2N2
Molecular Weight 165.02
CAS No. 1429418-75-6
Cat. No. B2806773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
CAS1429418-75-6
Molecular FormulaC5H6Cl2N2
Molecular Weight165.02
Structural Identifiers
SMILESCN1C=C(C(=N1)CCl)Cl
InChIInChI=1S/C5H6Cl2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
InChIKeyYVHKFTVLVITDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 1429418-75-6): Procurement-Ready Pyrazole Building Block for Heterocyclic Synthesis


4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 1429418-75-6) is a bis-halogenated pyrazole derivative bearing chlorine substituents at both the 4-position of the heterocyclic ring and the 3-chloromethyl side chain . With a molecular formula of C₅H₆Cl₂N₂ and a molecular weight of 165.02 g/mol, this compound serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling applications in pharmaceutical and agrochemical intermediate synthesis . The dual chloride functionality offers orthogonal reactivity profiles, enabling sequential derivatization strategies that distinguish it from mono-halogenated pyrazole analogs.

Why Generic Pyrazole Substitution Fails: Structural Basis for 4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole Differentiation


The pyrazole scaffold encompasses numerous commercially available analogs, yet the precise substitution pattern on the heterocyclic ring critically governs reactivity, lipophilicity, and safety profile—parameters that directly impact synthetic utility and procurement specifications. 4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole cannot be interchangeably substituted with 3-(chloromethyl)-1-methyl-1H-pyrazole (lacking the 4-chloro substituent) or 4-chloro-1-methyl-1H-pyrazole (lacking the 3-chloromethyl side chain) without fundamentally altering reaction outcomes . The 4-chloro substituent increases calculated lipophilicity by approximately 0.6 logP units relative to the non-chlorinated analog, while simultaneously modulating the electronic environment of the pyrazole ring in ways that affect both nucleophilic aromatic substitution kinetics and metal-catalyzed cross-coupling efficiency . Additionally, the presence of two chloride leaving groups versus one introduces orthogonal reactivity that is absent in mono-chlorinated comparators. The quantitative evidence below establishes where these structural differences translate into measurable, selection-relevant parameters.

Quantitative Differentiation Evidence: 4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole vs. Closest Analogs


Dual Electrophilic Functionality: Orthogonal Reactivity from Two Chloride Leaving Groups

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole contains two chemically distinct chloride leaving groups: a primary alkyl chloride on the 3-chloromethyl side chain and an aryl chloride at the 4-position of the pyrazole ring. In contrast, 3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8) bears only a single chloromethyl group with no 4-chloro substituent, while 4-chloro-1-methyl-1H-pyrazole (CAS 35852-81-4) contains only the 4-chloro substituent with no chloromethyl side chain . The primary alkyl chloride is susceptible to SN2 nucleophilic displacement under mild basic conditions (e.g., amines, alkoxides, thiols), whereas the aryl chloride at the 4-position requires palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) or more forcing SNAr conditions for activation [1]. This orthogonal reactivity profile enables sequential functionalization of two distinct positions without protecting group manipulation—a capability unavailable in any mono-chlorinated analog.

Medicinal chemistry Agrochemical synthesis Building block procurement

Enhanced Lipophilicity: XLogP3 Difference of 0.6 Units vs. 3-(Chloromethyl)-1-methyl-1H-pyrazole

The 4-chloro substituent in 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole increases calculated lipophilicity by 0.6 XLogP3 units relative to 3-(chloromethyl)-1-methyl-1H-pyrazole, which lacks this substituent . This difference corresponds to an approximately 4-fold increase in octanol-water partition coefficient (ΔlogP ≈ 0.6 equates to a factor of ~4 in partitioning), with direct implications for membrane permeability and passive diffusion in biological systems. The topological polar surface area (tPSA) remains identical between the two compounds (17.8 Ų), indicating that the enhanced lipophilicity derives solely from the increased hydrophobic surface area of the 4-chloro substituent without altering hydrogen-bonding capacity .

Drug discovery ADME optimization Medicinal chemistry

Differential Hazard Classification: Irritant (GHS07) vs. Corrosive (GHS05) Safety Profile

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is classified under GHS as a Category 4 acute oral toxicant and Category 2 skin/eye irritant, carrying the GHS07 pictogram with "Warning" signal word and hazard statements H302, H315, H319, and H335 . In contrast, 3-(chloromethyl)-1-methyl-1H-pyrazole is classified as corrosive (GHS05) with "Danger" signal word and hazard statement H314 (causes severe skin burns and eye damage) . This differential classification translates to measurably distinct handling requirements, personal protective equipment (PPE) specifications, and shipping restrictions under UN Model Regulations.

Laboratory safety Procurement compliance Handling and storage

Molecular Weight and Physical State Differentiation: Solid vs. Liquid Handling Characteristics

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole (MW 165.02 g/mol) is a solid at ambient temperature, while its 3-(chloromethyl)-1-methyl-1H-pyrazole analog (MW 130.58 g/mol) is a liquid (relative density 1.2) . The solid physical state of the target compound facilitates precise weighing by mass for stoichiometric reactions and reduces volatility-related losses during storage, whereas the liquid comparator requires volumetric handling and presents higher vapor pressure concerns at room temperature.

Analytical chemistry Process chemistry Inventory management

Biologically Active Pyrazole Scaffolds: Class-Level Evidence for 4-Chloro-1-methylpyrazole Core in Receptor Targeting

The 4-chloro-1-methylpyrazole core (present as a substructure within 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole) has been validated in receptor-binding studies as a productive scaffold for targeting G protein-coupled receptors. A derivative containing the 4-chloro-1-methyl-1H-pyrazol-5-yl moiety demonstrated binding affinity of Ki = 24 nM against the 5-HT₂C serotonin receptor expressed in HEK cells [1]. While this specific data derives from a more elaborated analog rather than the parent building block, it establishes that the 4-chloro-1-methylpyrazole pharmacophore can be elaborated to yield low-nanomolar receptor binders—a class-level inference that supports the value of this scaffold for hit-to-lead optimization programs. No comparable receptor binding data is available for the non-chlorinated 3-(chloromethyl)-1-methyl-1H-pyrazole scaffold.

GPCR drug discovery Serotonin receptor Medicinal chemistry

Chloromethyl Side-Chain Reactivity in ADH Inhibition: Class-Level Inference for Pyrazole Chloromethyl Derivatives

Pyrazole derivatives bearing chloromethyl substituents have demonstrated capacity to form slowly dissociable enzyme-NAD⁺-pyrazole ternary complexes with liver alcohol dehydrogenase (ADH). Specifically, 4-(chloromethyl)pyrazole (a structural isomer of the 3-chloromethyl moiety present in the target compound) formed a slowly dissociable complex with a dissociation rate constant of 10⁻³ s⁻¹ in the presence of NAD⁺, resulting in strong enzyme inhibition without irreversible inactivation [1]. This class-level evidence suggests that pyrazoles bearing chloromethyl functionality can engage in productive interactions with NAD⁺-dependent oxidoreductases, though direct data for 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole itself is not available in the primary literature.

Enzyme inhibition Alcohol dehydrogenase Biochemical probe development

Optimal Procurement and Application Scenarios for 4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole


Sequential Derivatization Without Protecting Groups

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole enables two-step sequential functionalization without protecting group chemistry. The primary alkyl chloride at the 3-chloromethyl position can undergo initial SN2 displacement with amines, alcohols, or thiols under mild basic conditions . The resulting intermediate retains the 4-chloro substituent for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira alkynylation) [1]. This orthogonal reactivity profile eliminates the need for separate building blocks or protection/deprotection sequences, reducing synthetic step count and improving overall yield—a direct consequence of the dual chloride functionality established in Evidence Item 1.

Medicinal Chemistry Library Synthesis Requiring Higher Lipophilicity Pyrazole Cores

For medicinal chemistry programs targeting indications where elevated logP is desirable (e.g., certain anti-infective agents, peripheral GPCR targets with lipophilic binding pockets, or CNS-penetrant candidates requiring logP values above 1.0), 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole offers an inherent lipophilicity advantage over its non-chlorinated analog . The 0.6 XLogP3 difference established in Evidence Item 2 translates to approximately 4-fold higher octanol-water partitioning, potentially improving membrane permeability without the need for additional lipophilic appendages that would increase molecular weight and synthetic complexity.

High-Throughput Parallel Synthesis Platforms Requiring Solid Reagents

The solid physical state of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole makes it compatible with automated solid-dispensing robotic systems used in high-throughput parallel synthesis . Unlike its liquid comparator 3-(chloromethyl)-1-methyl-1H-pyrazole (density 1.2 g/cm³), the target compound can be accurately weighed into reaction vessels or microtiter plates using standard powder dispensing automation without concerns about viscosity variation, evaporation, or container adhesion [1]. This handling advantage, quantified in Evidence Item 4, is particularly valuable for compound library production where precise stoichiometry across hundreds of reactions is critical.

Precursor to 4-Substituted-3-aminomethyl Pyrazole Pharmacophores

The 3-chloromethyl group serves as a direct precursor to 3-aminomethyl pyrazole derivatives via nucleophilic displacement with primary or secondary amines. The 4-chloro substituent can be retained through this transformation and subsequently derivatized via cross-coupling, enabling construction of 3,4-disubstituted pyrazole pharmacophores that are prevalent in kinase inhibitors and GPCR modulators . This application scenario leverages the dual chloride functionality documented in Evidence Item 1 to access substitution patterns that would require significantly longer synthetic routes from mono-functionalized analogs. The class-level GPCR binding data presented in Evidence Item 5 further supports the viability of 4-chloro-1-methylpyrazole-derived scaffolds for receptor-targeted drug discovery.

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